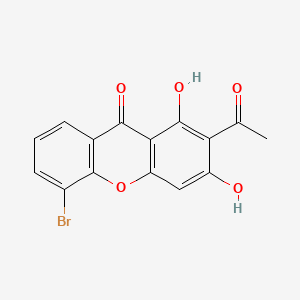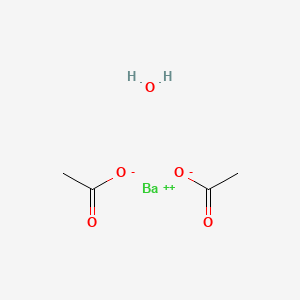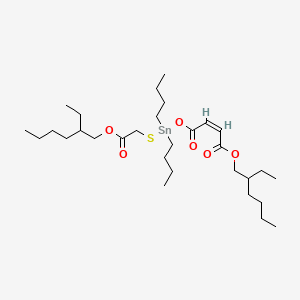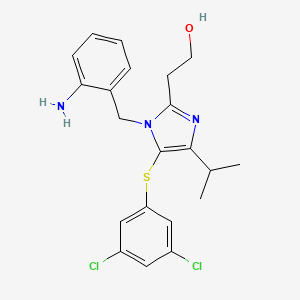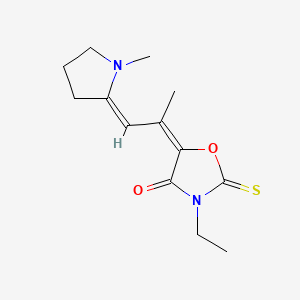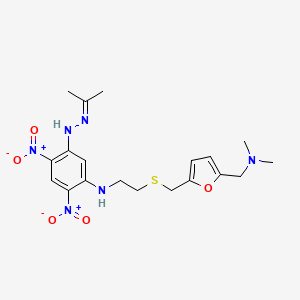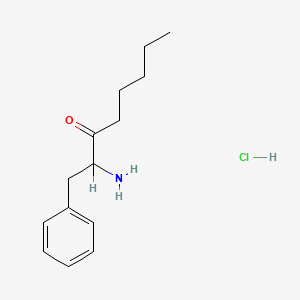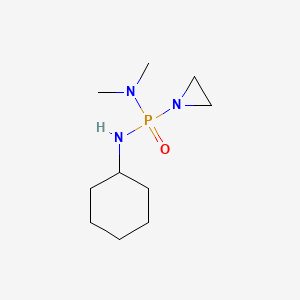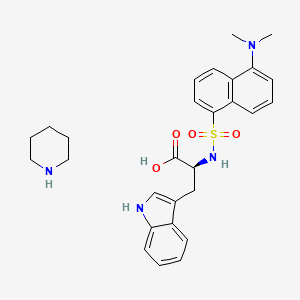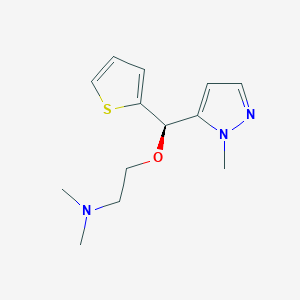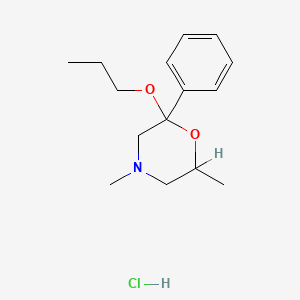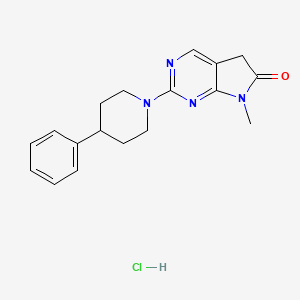
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-phenyl-1-piperidinyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-phenyl-1-piperidinyl)-, monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pyrrolo-pyrimidine core, a piperidine ring, and a phenyl group. Its molecular formula is C18H21ClN4O, and it has a molecular weight of 344.843 g/mol .
準備方法
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs. These methods ensure consistent quality and scalability for commercial applications .
化学反応の分析
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-phenyl-1-piperidinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyrrolo-pyrimidine core, the piperidine ring, or the phenyl group .
科学的研究の応用
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-phenyl-1-piperidinyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
作用機序
The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-phenyl-1-piperidinyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
類似化合物との比較
6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-7-methyl-2-(4-phenyl-1-piperidinyl)-, monohydrochloride can be compared with other similar compounds, such as:
Pyrrolo-pyrimidine derivatives: These compounds share the pyrrolo-pyrimidine core but may have different substituents, leading to variations in their chemical and biological properties.
Piperidine derivatives: Compounds with a piperidine ring and different functional groups can exhibit different reactivity and applications.
Phenyl-substituted compounds: The presence of a phenyl group can influence the compound’s interactions and stability.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct properties and applications .
特性
CAS番号 |
122113-20-6 |
|---|---|
分子式 |
C18H21ClN4O |
分子量 |
344.8 g/mol |
IUPAC名 |
7-methyl-2-(4-phenylpiperidin-1-yl)-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride |
InChI |
InChI=1S/C18H20N4O.ClH/c1-21-16(23)11-15-12-19-18(20-17(15)21)22-9-7-14(8-10-22)13-5-3-2-4-6-13;/h2-6,12,14H,7-11H2,1H3;1H |
InChIキー |
MWYOKBAEVYQEBV-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CC2=CN=C(N=C21)N3CCC(CC3)C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


